An In-depth Technical Guide to the Synthesis of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid
An In-depth Technical Guide to the Synthesis of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid
This guide provides a comprehensive overview of a robust and efficient synthetic route to [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, a molecule of significant interest to researchers in drug discovery and medicinal chemistry. The strategic approach detailed herein emphasizes chemical logic, experimental reproducibility, and the rationale behind procedural choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Benzoxazole Moiety
Benzoxazoles are a prominent class of heterocyclic compounds, characterized by a benzene ring fused to an oxazole ring. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active molecules.[1] Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The unique electronic and structural features of the benzoxazole ring system allow for diverse interactions with biological targets, making it a valuable component in the design of novel therapeutics.
The target molecule, [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid, incorporates this key benzoxazole core, further functionalized with a piperidin-3-ylacetic acid side chain. The piperidine moiety is another common feature in pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[2][3] The acetic acid group provides a handle for further derivatization or can act as a key pharmacophoric element.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The key disconnection is at the amide bond that forms the benzoxazole ring, leading to two primary building blocks: 2-amino-4-methoxyphenol and a suitably functionalized piperidin-3-ylacetic acid derivative.
Caption: Retrosynthetic analysis of the target molecule.
Our forward synthetic approach will therefore involve three main stages:
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Preparation of Key Intermediates: Synthesis of 2-amino-4-methoxyphenol and N-Boc-protected piperidin-3-ylacetic acid.
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Amide Coupling and Cyclization: Formation of the N-(2-hydroxy-4-methoxyphenyl)acetamide intermediate followed by intramolecular cyclodehydration to construct the benzoxazole ring.
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Deprotection and Purification: Removal of the Boc protecting group to yield the final product.
This strategy allows for the independent synthesis and purification of the key building blocks, leading to a more controlled and higher-yielding overall process.
Experimental Protocols
Part 1: Synthesis of 2-amino-4-methoxyphenol
The synthesis of 2-amino-4-methoxyphenol is readily achieved via the catalytic hydrogenation of 4-methoxy-2-nitrophenol.
Reaction Scheme:
Caption: Synthesis of 2-amino-4-methoxyphenol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-methoxy-2-nitrophenol | 169.14 | 20.0 g | 0.118 |
| 5% Palladium on Carbon | - | 550 mg | - |
| Ethanol | 46.07 | 350 mL | - |
| Isopropyl Alcohol | 60.10 | As needed | - |
Procedure:
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Suspend 4-methoxy-2-nitrophenol (20.0 g, 0.118 mol) in ethanol (350 mL) in a suitable hydrogenation vessel.
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Carefully add 5% palladium on carbon (550 mg).
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Subject the mixture to hydrogenation at 20-30°C under atmospheric pressure of hydrogen gas until the reaction is complete (monitored by TLC).
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Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield the crude product.
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Recrystallize the resulting solid from isopropyl alcohol to obtain pure 2-amino-4-methoxyphenol.[4]
Expected Yield: Approximately 15.3 g (93%).
Part 2: Synthesis of N-Boc-piperidin-3-ylacetic acid
The piperidine nitrogen must be protected to prevent side reactions during the amide coupling step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability and ease of removal under acidic conditions.[2][3]
Reaction Scheme:
Caption: Boc-protection of piperidin-3-ylacetic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Piperidin-3-ylacetic acid hydrochloride | 179.65 | 10.0 g | 0.0557 |
| Di-tert-butyl dicarbonate | 218.25 | 13.4 g | 0.0614 |
| Sodium Bicarbonate | 84.01 | 14.0 g | 0.167 |
| 1,4-Dioxane | 88.11 | 100 mL | - |
| Water | 18.02 | 100 mL | - |
Procedure:
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Dissolve piperidin-3-ylacetic acid hydrochloride (10.0 g, 0.0557 mol) and sodium bicarbonate (14.0 g, 0.167 mol) in a mixture of 1,4-dioxane (100 mL) and water (100 mL).
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To this stirred solution, add di-tert-butyl dicarbonate (13.4 g, 0.0614 mol) portion-wise at room temperature.
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Stir the reaction mixture overnight at room temperature.
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Remove the 1,4-dioxane under reduced pressure.
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Wash the aqueous residue with diethyl ether to remove any unreacted (Boc)2O.
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Acidify the aqueous layer to pH 2-3 with 1 M HCl.
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Extract the product with ethyl acetate (3 x 100 mL).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidin-3-ylacetic acid as a white solid.
Part 3: Amide Coupling and Benzoxazole Formation
This two-step sequence involves the initial formation of an amide bond between 2-amino-4-methoxyphenol and N-Boc-piperidin-3-ylacetic acid, followed by an acid-catalyzed cyclodehydration to form the benzoxazole ring.
Reaction Scheme:
Caption: Amide coupling and benzoxazole formation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (Step 1) | Moles (Step 1) | Amount (Step 2) | Moles (Step 2) |
| N-Boc-piperidin-3-ylacetic acid | 243.30 | 10.0 g | 0.0411 | - | - |
| 2-amino-4-methoxyphenol | 139.15 | 5.72 g | 0.0411 | - | - |
| HATU | 380.23 | 17.2 g | 0.0452 | - | - |
| DIPEA | 129.24 | 14.3 mL | 0.0822 | - | - |
| DMF (anhydrous) | 73.09 | 150 mL | - | - | - |
| p-Toluenesulfonic acid monohydrate | 190.22 | - | - | 0.78 g | 0.0041 |
| Toluene | 92.14 | - | - | 150 mL | - |
Procedure:
Step 1: Amide Coupling
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To a solution of N-Boc-piperidin-3-ylacetic acid (10.0 g, 0.0411 mol) in anhydrous DMF (150 mL), add HATU (17.2 g, 0.0452 mol) and DIPEA (14.3 mL, 0.0822 mol).
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Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
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Add 2-amino-4-methoxyphenol (5.72 g, 0.0411 mol) to the reaction mixture.
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Stir the reaction at room temperature overnight.
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Pour the reaction mixture into water and extract with ethyl acetate (3 x 150 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(2-hydroxy-4-methoxyphenyl)-2-(1-Boc-piperidin-3-yl)acetamide.
Step 2: Cyclization
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Dissolve the N-(2-hydroxy-4-methoxyphenyl)-2-(1-Boc-piperidin-3-yl)acetamide from the previous step in toluene (150 mL).
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Add p-toluenesulfonic acid monohydrate (0.78 g, 0.0041 mol).
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Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected benzoxazole derivative.
Part 4: Deprotection to Yield the Final Product
The final step involves the removal of the Boc protecting group under acidic conditions to furnish the desired [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid.
Reaction Scheme:
Caption: Boc-deprotection to yield the final product.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount |
| Boc-protected benzoxazole derivative | - | From previous step |
| Trifluoroacetic acid (TFA) | 114.02 | 20 mL |
| Dichloromethane (DCM) | 84.93 | 100 mL |
Procedure:
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Dissolve the Boc-protected benzoxazole derivative in dichloromethane (100 mL).
-
Add trifluoroacetic acid (20 mL) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
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The crude product can be purified by recrystallization or preparative HPLC to obtain the final product as its TFA salt. To obtain the free base, the residue can be dissolved in water, basified with a mild base (e.g., sodium bicarbonate), and extracted with an organic solvent, followed by purification.
Characterization
The structure and purity of the final product and key intermediates should be confirmed by standard analytical techniques.
Table of Expected Spectroscopic Data:
| Compound | 1H NMR (Expected Chemical Shifts, δ ppm) | 13C NMR (Expected Chemical Shifts, δ ppm) | MS (m/z) |
| 2-amino-4-methoxyphenol | 6.5-7.0 (aromatic), 4.5-5.5 (NH2, OH), 3.7 (OCH3) | 140-150 (C-O), 110-120 (aromatic C-H), 55 (OCH3) | [M+H]+ = 140 |
| N-Boc-piperidin-3-ylacetic acid | 4.0-4.2 (CH2N), 2.8-3.0 (CH2N), 2.2-2.5 (CH2COOH), 1.4 (Boc) | 175 (COOH), 155 (C=O, Boc), 80 (C(CH3)3), 40-50 (piperidine CH2), 28 (Boc CH3) | [M+Na]+ = 266 |
| [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid | 7.0-7.5 (aromatic), 3.8 (OCH3), 3.0-3.5 (piperidine CH2N), 2.5 (CH2COOH) | 175 (COOH), 160-165 (benzoxazole C=N), 140-155 (aromatic C-O), 110-120 (aromatic C-H), 56 (OCH3), 40-50 (piperidine CH2) | [M+H]+ = 305 |
Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.
Conclusion
This guide outlines a logical and experimentally sound synthetic pathway for the preparation of [1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid. By employing a convergent strategy with well-established reaction methodologies, researchers can efficiently access this valuable compound for further investigation in drug discovery programs. The detailed protocols and rationale provided herein are intended to serve as a practical resource for scientists in the field.
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